molecular formula C19H21N5OS B14102029 3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B14102029
M. Wt: 367.5 g/mol
InChI Key: FWHHOFIJGVXXDR-UHFFFAOYSA-N
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Description

3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a phenylpiperazine moiety with a pyrido[2,3-d]pyrimidinone core, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions often require high temperatures and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one stands out due to its unique combination of a phenylpiperazine moiety and a pyrido[2,3-d]pyrimidinone core, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C19H21N5OS

Molecular Weight

367.5 g/mol

IUPAC Name

3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H21N5OS/c25-18-16-7-4-8-20-17(16)21-19(26)24(18)14-11-22-9-12-23(13-10-22)15-5-2-1-3-6-15/h1-8H,9-14H2,(H,20,21,26)

InChI Key

FWHHOFIJGVXXDR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=C(NC2=S)N=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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